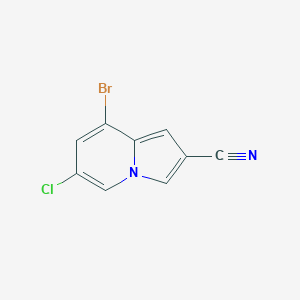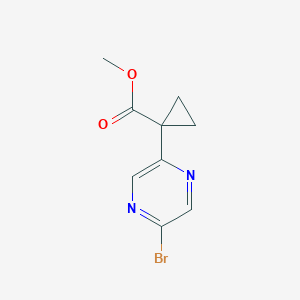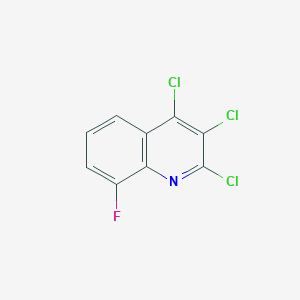
2,3,4-Trichloro-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-8-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trichloroaniline with fluorinating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of base.
Major Products:
- Substituted quinolines with various functional groups.
- Biaryl compounds with potential applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-8-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and liquid crystals
Wirkmechanismus
The mechanism of action of 2,3,4-Trichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, preventing DNA replication and leading to cell death. In anticancer research, it may interfere with topoisomerase enzymes, disrupting DNA repair and replication in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dichloro-8-fluoroquinoline
- 6-Fluoro-2-cyanoquinolone
- 5,7,8-Trifluoroquinoline
Comparison: 2,3,4-Trichloro-8-fluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern enhances its biological activity and chemical stability compared to other fluorinated quinolines. The presence of multiple halogen atoms also allows for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H3Cl3FN |
|---|---|
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
2,3,4-trichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H3Cl3FN/c10-6-4-2-1-3-5(13)8(4)14-9(12)7(6)11/h1-3H |
InChI-Schlüssel |
OHTNRVDIRXVPRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)

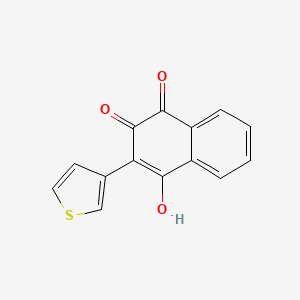
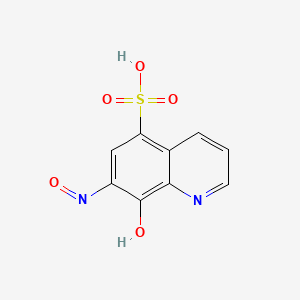

![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

